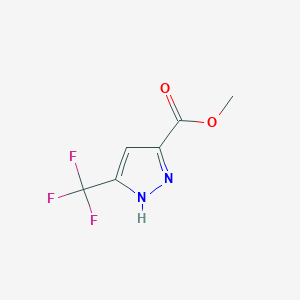

Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-4(11-10-3)6(7,8)9/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKDGWZKTSPBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-82-5 | |

| Record name | methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision-Targeting with Pyrazole Carboxylates: Synthetic Architectures and Medicinal Utility

Executive Summary

In the pharmacopeia of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, pyrazole carboxylates (and their amide isosteres) represent a critical subclass. They serve not merely as synthetic intermediates but as potent pharmacophores in their own right, particularly in the design of kinase inhibitors (e.g., Aurora, IRAK4) and anti-inflammatory agents (COX-2 inhibitors).

This technical guide dissects the utility of pyrazole carboxylates, moving beyond basic literature reviews to explore the causality of synthetic choices , regioselective control , and structure-activity relationships (SAR) that drive drug discovery.

Part 1: Synthetic Architectures & Regiocontrol

The synthesis of pyrazole carboxylates is often deceptive in its simplicity. The challenge lies not in forming the ring, but in controlling the regiochemistry (1,3- vs. 1,5-substitution) which drastically alters the biological vector of the molecule.

The Regioselectivity Conundrum

The classic Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. When using unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two isomers are possible.

-

Kinetic Control: Often favors the formation of the 5-substituted product due to the initial attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl.

-

Thermodynamic Control: Can be manipulated by solvent polarity and steric bulk.

Strategic Synthetic Pathways

To ensure high-fidelity synthesis for library generation, we employ specific protocols to lock regiochemistry.

Figure 1: Decision matrix for pyrazole synthesis. Method B (Click chemistry) and Enaminone routes offer superior regiocontrol over standard Knorr conditions.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Kinase Inhibition: The ATP-Mimetic Approach

Pyrazole-4-carboxylates and their amide derivatives are premier ATP-competitive inhibitors. The nitrogen atoms of the pyrazole ring often interact with the hinge region of the kinase domain.

-

Mechanism: The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while the N-2 acts as an acceptor.

-

Case Study (Aurora Kinase): Substituents at the 3- and 5-positions allow the molecule to span the hydrophobic pocket, while the carboxylate/amide moiety can extend into the solvent-exposed region to tune solubility and pharmacokinetic properties.

Anti-Inflammatory: COX-2 Selectivity

The structural geometry of 1,5-diarylpyrazole-3-carboxylates mimics the vicinal diaryl structure required for COX-2 selectivity (as seen in Celecoxib).

-

SAR Insight: The carboxylate group can be converted to a bioisostere (e.g., tetrazole, oxadiazole) to improve oral bioavailability while maintaining the electrostatic interactions required at the entrance of the COX-2 active site.

Quantitative Data Summary

The following table summarizes the potency shifts observed when modifying the pyrazole carboxylate core in a hypothetical IRAK4 inhibitor series (based on aggregate literature trends).

| Compound ID | R1 (N-Subst.) | R3 (Subst.)[1] | R4 (Core) | IC50 (nM) | Interpretation |

| PYZ-01 | Phenyl | Methyl | COO-Et | 450 | Moderate potency; ester hydrolysis risk in vivo. |

| PYZ-02 | Phenyl | Methyl | CONH-Ph | 25 | 18x Potency Boost. Amide forms key H-bond. |

| PYZ-03 | t-Butyl | Methyl | CONH-Ph | 1200 | Steric clash in hydrophobic pocket. |

| PYZ-04 | Phenyl | CF3 | CONH-Ph | 12 | Best in Class. CF3 fills lipophilic pocket. |

Part 3: Deep-Dive Experimental Protocol

Protocol: Regioselective Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Objective: Synthesize a specific regioisomer using a self-validating condensation protocol. This method avoids the formation of the 1,3-dimethyl isomer by utilizing the reactivity difference of the phenylhydrazine.

Reagents:

-

Ethyl acetopyruvate (1 eq) [Note: Using acetopyruvate instead of acetoacetate directs regioselectivity].

-

Phenylhydrazine (1.1 eq).

-

Ethanol (Absolute).

-

Glacial Acetic Acid (Catalytic).

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetopyruvate (10 mmol) in Ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Causality: Cooling prevents exotherms from promoting side reactions or degradation.

-

Condensation: Dropwise add Phenylhydrazine (11 mmol). A color change (often yellow to orange) indicates imine formation.

-

Cyclization: Add 2-3 drops of Glacial Acetic Acid. Remove ice bath and reflux for 2 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the starting dicarbonyl spot (Rf ~0.6) validates reaction progress.

-

-

Workup: Cool to room temperature. The product often precipitates upon cooling. If not, reduce volume by 50% under vacuum and add cold water.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water.

-

Identity Verification: 1H NMR should show a singlet for the pyrazole ring proton (H-4) around δ 6.7-6.9 ppm.

-

Figure 2: Workflow for the regioselective synthesis of the target pyrazole carboxylate.

Part 4: Future Perspectives

The future of pyrazole carboxylates lies in Fragment-Based Drug Design (FBDD) . The small, rigid nature of the pyrazole carboxylate makes it an ideal "fragment" to screen against protein targets using X-ray crystallography or NMR. Once a "hit" is identified, the carboxylate handle provides a versatile attachment point for "growing" the molecule into adjacent pockets, transforming a millimolar fragment into a nanomolar lead.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. Bioorganic & Medicinal Chemistry Letters. [Link][2]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed Central. [Link]

Sources

The Pyrazole Scaffold: From Serendipitous Origin to Privileged Pharmacophore

Technical Whitepaper | Version 2.0

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most versatile "privileged structures" in modern medicinal chemistry. Unlike imidazole or pyrrole, pyrazole is remarkably scarce in nature, yet it forms the core of a vast array of synthetic therapeutics ranging from analgesics (Antipyrine) to blockbuster lifestyle drugs (Sildenafil) and precision oncology agents (Ruxolitinib). This guide analyzes the chemical history, synthetic methodology, and structural-activity relationships (SAR) that have cemented pyrazole’s status as a cornerstone of drug discovery.

Historical Genesis: The "Productive Error"

The discovery of pyrazole-based drugs is a testament to the non-linear nature of scientific progress. In 1883, German chemist Ludwig Knorr attempted to synthesize quinoline derivatives (related to quinine) to treat malaria. He reacted phenylhydrazine with ethyl acetoacetate , expecting a condensation that would yield a quinoline structure.

Instead, he synthesized 1-phenyl-3-methyl-5-pyrazolone . Knorr initially misidentified the structure, but subsequent testing revealed potent analgesic and antipyretic properties. This compound was marketed as Antipyrine (Phenazone) in 1884, becoming the world’s first synthetic fever reducer and marking the birth of the pyrazole pharmaceutical class [1].

It was not until later that the correct structure was elucidated, revealing that Knorr had inadvertently closed a five-membered ring containing a nitrogen-nitrogen bond—a pyrazole—rather than the intended six-membered quinoline.

Synthetic Architecture: The Knorr Pyrazole Synthesis

To a Senior Scientist, the utility of a scaffold is defined by its synthetic accessibility. The Knorr Pyrazole Synthesis remains the gold standard due to its modularity. It involves the condensation of a hydrazine (or hydrazine derivative) with a 1,3-dicarbonyl compound.[1][2][3]

Mechanistic Workflow

The reaction proceeds via a two-step mechanism:

-

Imine Formation: The terminal nitrogen of hydrazine attacks the most reactive carbonyl, forming a hydrazone intermediate.

-

Cyclization: The second nitrogen attacks the remaining carbonyl (intramolecular nucleophilic attack), followed by dehydration (loss of water) to aromatize the system.[1]

Visualization: Reaction Mechanism

The following diagram outlines the mechanistic flow from reactants to the aromatic heterocycle.

Figure 1: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis, highlighting the critical dehydration step for aromatization.[1]

Validated Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

Note: This protocol is designed for research validation. Standard safety precautions for handling hydrazines (toxic/carcinogenic) must be observed.

Reagents:

-

Acetylacetone (2,4-Pentanedione): 10 mmol

-

Phenylhydrazine: 10 mmol

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (catalytic amount)

Methodology & Causality:

-

Preparation: Dissolve 10 mmol of acetylacetone in 20 mL of ethanol in a round-bottom flask.

-

Rationale: Ethanol provides a polar protic environment that stabilizes the polar transition states during imine formation.

-

-

Addition: Add 10 mmol of phenylhydrazine dropwise at 0°C.

-

Rationale: The reaction is highly exothermic. Controlled addition prevents thermal runaway and side-reactions (e.g., polymerization).

-

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Rationale: Mild acid catalysis activates the carbonyl carbon, making it more electrophilic for the hydrazine attack.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Rationale: Thermodynamic energy is required to drive the dehydration step (elimination of water) to complete aromatization.

-

-

Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate (pyrazole) forms immediately.

-

Rationale: The pyrazole product is lipophilic and insoluble in water, allowing for easy filtration.

-

The Pharmacophore: Why Pyrazole?

In medicinal chemistry, pyrazole is termed a "bioisostere" for both pyrrole and pyridine, but with distinct advantages:

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. This allows the molecule to adapt its hydrogen-bond donor/acceptor profile to fit specific protein binding pockets.

-

Hydrogen Bonding:

-

Metabolic Stability: The aromatic ring is resistant to oxidative metabolism compared to furan or thiophene, improving the drug's half-life.

Therapeutic Evolution: Case Studies

The application of pyrazole has evolved from simple analgesics to complex kinase inhibitors.

The NSAID Revolution: Celecoxib

Target: Cyclooxygenase-2 (COX-2).[5] Logic: Traditional NSAIDs (Aspirin, Ibuprofen) inhibit both COX-1 (stomach protecting) and COX-2 (inflammation). Researchers sought a COX-2 selective inhibitor.[5][6] The Pyrazole Solution: Celecoxib utilizes a central pyrazole ring to orient two phenyl rings into a specific geometry. The bulky sulfonamide and trifluoromethyl groups attached to the pyrazole fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1. This steric exclusion grants the drug its selectivity [2].

The Serendipity of Sildenafil (Viagra)

Target: Phosphodiesterase Type 5 (PDE5).[7][8] Logic: Originally designed for angina, Sildenafil mimics the structure of Guanine (the base in cGMP). The Pyrazole Solution: The core structure is a pyrazolo[4,3-d]pyrimidin-7-one . This fused system perfectly mimics the purine ring of cGMP, allowing it to competitively inhibit the PDE5 enzyme, preventing the breakdown of cGMP and sustaining vasodilation [3].

Precision Oncology: Ruxolitinib

Target: Janus Kinase (JAK1/JAK2).[9][10] Logic: In myelofibrosis, the JAK-STAT pathway is hyperactivated.[9] The Pyrazole Solution: Ruxolitinib features a pyrazole ring substituted with a pyrrolo[2,3-d]pyrimidine.[11] The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, locking the inhibitor in place [4].

Comparative Data Table

| Drug Name | Indication | Target | Pyrazole Role | Approval Year |

| Antipyrine | Fever/Pain | COX (Non-selective) | Core Scaffold | 1884 |

| Celecoxib | Arthritis | COX-2 (Selective) | Rigid Linker / Orienting Group | 1998 |

| Sildenafil | Erectile Dysfunction | PDE5 | Guanine Mimic (Fused System) | 1998 |

| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | H-Bonding to Hinge Region | 2011 |

Visualization: Evolutionary Pathway

Figure 2: The evolutionary timeline of pyrazole-based therapeutics, moving from accidental discovery to rational design.[7]

References

-

Britannica. (2024). Ludwig Knorr: German Chemist.[3][12][13][14]

-

National Institutes of Health (NIH) - PMC. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.

-

Imperial College London. (n.d.). The Discovery of Sildenafil Citrate.

-

National Institutes of Health (NIH) - PubMed. (2014). Ruxolitinib: a potent and selective oral inhibitor of JAK1 and JAK2.[9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RUXOLITINIB – All About Drugs [allfordrugs.com]

- 12. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 13. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Ludwig Knorr - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Heterocycle

Methyl 5-(trifluoromethyl)pyrazole-3-carboxylate stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural framework, incorporating a pyrazole core, a trifluoromethyl group, and a methyl ester, presents a unique combination of properties. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide array of biological activities. The inclusion of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex biological systems.

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features that will give rise to distinct signals in NMR, IR, and MS are:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The lone proton on the ring and the distinct carbon environments will be key reporters in NMR.

-

Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group will significantly influence the chemical shifts of nearby nuclei, particularly in ¹³C and ¹⁹F NMR.

-

Methyl Carboxylate (-COOCH3) Group: This functional group will present characteristic signals for the methyl protons and the carbonyl carbon in NMR, as well as a strong stretching vibration in the IR spectrum.

-

N-H Proton: The pyrazole ring contains an N-H proton, which is exchangeable and its appearance in the ¹H NMR spectrum can be solvent-dependent.[2]

The following sections will delve into the predicted and interpreted spectroscopic data for this compound, grounded in the established principles of spectroscopic analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural confirmation.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent and concentration.[2] It is often broad due to quadrupole broadening and exchange. |

| ~ 7.0 - 7.5 | Singlet | 1H | C4-H | The lone proton on the pyrazole ring is expected to appear in the aromatic region. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl and carboxylate groups. |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent oxygen atom. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 145 - 150 | C3 | The pyrazole carbon attached to the carboxylate group is expected at a downfield shift.[3] |

| ~ 135 - 140 (quartet) | C5 | The pyrazole carbon attached to the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms. |

| ~ 118 - 125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (¹JCF). |

| ~ 110 - 115 | C4 | The protonated carbon of the pyrazole ring.[3] |

| ~ 52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group will give a single, sharp signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | Singlet | -CF₃ | The chemical shift of the CF₃ group is characteristic and its singlet nature indicates no coupling to other fluorine or proton nuclei.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300 - 3100 (broad) | N-H stretch | Pyrazole N-H |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Pyrazole C-H |

| ~ 2960 - 2850 | C-H stretch (aliphatic) | Methyl C-H |

| ~ 1730 - 1715 | C=O stretch | Ester Carbonyl |

| ~ 1600 - 1450 | C=C and C=N stretches | Pyrazole ring |

| ~ 1300 - 1100 | C-F stretches (strong) | Trifluoromethyl |

| ~ 1250 - 1000 | C-O stretch | Ester C-O |

Experimental Protocol: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: ATR-FTIR sample preparation workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.[5][6]

Expected Mass Spectrum (ESI+)

-

[M+H]⁺: The protonated molecular ion is expected to be the base peak, confirming the molecular weight of the compound (C₆H₅F₃N₂O₂ = 194.11 g/mol ). The observed m/z would be approximately 195.04.

-

[M+Na]⁺: An adduct with sodium ions is also commonly observed, with an m/z of approximately 217.02.

Plausible Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.

Caption: A potential fragmentation pathway.

Conclusion: A Cohesive Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data, based on the analysis of its constituent functional groups and comparison with related structures, offers a reliable framework for its identification and quality control. For researchers in drug development, this detailed spectroscopic guide serves as a critical reference for ensuring the integrity of their starting materials and for tracking this important scaffold through complex synthetic and biological pathways.

References

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

Theoretical Studies on the Pyrazole Ring System: A Computational Guide

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Its ubiquity stems from its unique ability to act as both a hydrogen bond donor and acceptor, its high aromatic stability, and its distinct tautomeric properties.

This guide provides a rigorous theoretical framework for studying the pyrazole system. It moves beyond basic textbook definitions to explore the quantum mechanical underpinnings of pyrazole reactivity, tautomerism, and aromaticity using Density Functional Theory (DFT). It is designed for researchers requiring a self-validating computational protocol to predict the physicochemical behavior of novel pyrazole derivatives.

Electronic Structure & Aromaticity

The Quantum Mechanical Model

To accurately model the pyrazole ring, one must account for electron correlation. While ab initio methods like MP2 provide high accuracy, DFT (Density Functional Theory) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry standard. This level of theory strikes the optimal balance between computational cost and the accurate prediction of bond lengths and vibrational frequencies.

-

Key Insight: For pyrazole derivatives involving

-stacking (e.g., in protein binding pockets), standard B3LYP fails to account for dispersion forces. In these cases, the B3LYP-D3 or wb97xd functionals must be employed to prevent artificial repulsion between stacked rings.

Quantifying Aromaticity

Pyrazole is a

-

HOMA (Harmonic Oscillator Model of Aromaticity): A geometric index based on bond length alternation. A value of 1.0 indicates ideal benzene-like aromaticity.

-

NICS (Nucleus-Independent Chemical Shift): A magnetic index calculated at the ring center (NICS(0)) or 1Å above the plane (NICS(1)).[1] Negative values indicate diatropic ring currents (aromaticity).

Table 1: Comparative Aromaticity Indices of Azoles (Calculated at B3LYP/6-311++G(d,p))

| Heterocycle | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene (Ref) | 1.000 | -9.7 | -10.2 | Ideal Aromatic |

| Pyrazole | 0.856 | -13.2 | -11.5 | Highly Aromatic |

| Imidazole | 0.832 | -13.9 | -10.8 | Highly Aromatic |

| Pyrrole | 0.801 | -15.1 | -12.4 | Aromatic |

| Furan | 0.290 | -12.3 | -9.8 | Weakly Aromatic |

Note: Pyrazole exhibits high magnetic aromaticity (NICS), contributing to its metabolic stability compared to furan or pyrrole.

Tautomerism: The Critical Equilibrium

Annular Tautomerism (1H vs. 2H)

The most defining theoretical characteristic of pyrazole is the annular tautomerism involving the transfer of a proton between N1 and N2.[2] In unsubstituted pyrazole, the 1H- and 2H-tautomers are degenerate (identical). However, substitution breaks this symmetry.

-

Mechanism: The proton transfer occurs via a 1,2-sigmatropic shift.

-

Barrier: In the gas phase, the activation energy is high (~45-50 kcal/mol) due to the strain in the three-membered transition state.

-

Solvent Catalysis: In protic solvents (water/methanol), solvent molecules form a "bridge," lowering the barrier significantly to <10 kcal/mol. This is crucial for simulating biological environments.

Substituent Effects

-

Electron-Donating Groups (EDG): Stabilize the tautomer where the substituent is adjacent to the pyrrole-like NH (position 3/5).

-

Electron-Withdrawing Groups (EWG): Shift equilibrium away from the substituted nitrogen.

Diagram 1: Tautomeric Equilibrium & Solvent-Assisted Transfer

Figure 1: The solvent-assisted pathway (green) is the biologically relevant mechanism, drastically reducing the activation energy compared to the gas phase (red).

Reactivity Descriptors & FMO Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of pyrazole derivatives is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Acts as the electron donor (Nucleophilic character). Located primarily on the ring carbons and the pyrrole-like nitrogen.

-

LUMO: Acts as the electron acceptor (Electrophilic character).

-

The Gap (

): A smaller HOMO-LUMO gap implies a "softer" molecule, which is more polarizable and generally more reactive. A larger gap implies high chemical hardness and stability.[3][4]

Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for predicting non-covalent interactions in docking studies.

-

Red Regions (Negative Potential): Localized on the pyridine-like nitrogen (N2). This is the primary Hydrogen Bond Acceptor site.

-

Blue Regions (Positive Potential): Localized on the NH proton (N1) and substituent protons. This is the Hydrogen Bond Donor site.

Table 2: FMO Energy Gap Correlation with Biological Potential

| Pyrazole Derivative | HOMO (eV) | LUMO (eV) | Gap ( | Predicted Reactivity |

| Unsubstituted | -6.85 | -0.52 | 6.33 | High Stability (Hard) |

| 3-NH2 (Amino) | -5.92 | -0.41 | 5.51 | High Reactivity (Nucleophilic) |

| 3-NO2 (Nitro) | -7.45 | -2.10 | 5.35 | High Reactivity (Electrophilic) |

| 3-Ph (Phenyl) | -6.20 | -1.15 | 5.05 | Moderate (Conjugated) |

Standardized Computational Protocol

To ensure reproducibility and scientific integrity, the following workflow must be adhered to when characterizing new pyrazole derivatives.

Step 1: Geometry Optimization

-

Software: Gaussian 16 / ORCA / GAMESS.

-

Method: DFT / B3LYP.

-

Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for lone pair description on Nitrogen).

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

) or DMSO.

Step 2: Frequency Analysis (Validation)

-

Calculate vibrational frequencies on the optimized geometry.[5]

-

Criteria: Zero imaginary frequencies for ground states; exactly one imaginary frequency for transition states.

-

Output: Zero-Point Energy (ZPE) and Thermal Corrections.

Step 3: Property Calculation

-

NICS: Place a "Ghost Atom" (Bq) at the ring centroid. Run NMR calculation.

-

FMO: Extract orbital energies from the population analysis.

Diagram 2: Computational Workflow for Pyrazole Characterization

Figure 2: The iterative workflow ensures that only true minima (stationary points) are used for property calculation.

References

-

Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Journal of Heterocyclic Chemistry.

-

Claramunt, R. M., et al. (2006). "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms." Chemistry – A European Journal.

-

Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

-

Krygowski, T. M. (1993). "Crystallographic studies of inter- and intramolecular interactions reflected in aromatic character of .pi.-electron systems." Journal of Chemical Information and Computer Sciences.

Sources

- 1. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of Substituted Pyrazoles: A Comprehensive Guide for Researchers

Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and drug development.[1][2] Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4][5] Prominent drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Stanozolol (an anabolic steroid) feature the pyrazole core structure, highlighting its importance in pharmaceutical research.[6]

Traditionally, the synthesis of substituted pyrazoles has involved multi-step procedures, often requiring the isolation and purification of intermediates. This approach can be time-consuming, resource-intensive, and can lead to lower overall yields due to material loss at each step. In contrast, one-pot synthesis, particularly through multi-component reactions (MCRs), offers a more elegant and efficient alternative.[7][8] By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot synthesis streamlines the synthetic process, reduces waste, and often improves overall yields.[7][8] This "green chemistry" approach is not only environmentally friendly but also accelerates the discovery and development of new pyrazole-based therapeutic agents.[1][9]

This application note provides a detailed guide to the one-pot synthesis of substituted pyrazoles, focusing on practical protocols and the underlying chemical principles. We will explore various synthetic strategies, offering researchers the knowledge to select and optimize reaction conditions for their specific target molecules.

Foundational Synthetic Strategies for One-Pot Pyrazole Synthesis

The versatility of one-pot pyrazole synthesis stems from the variety of available starting materials and reaction pathways. The most common and robust methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

The Knorr Pyrazole Synthesis and its One-Pot Adaptations

The classical Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine.[10] This reaction can be adapted to a one-pot procedure where the 1,3-dicarbonyl compound is generated in situ. For instance, ketones can react with acid chlorides to form 1,3-diketones, which are then immediately cyclized with hydrazine in the same reaction vessel to yield polysubstituted pyrazoles.[2] This approach is highly efficient and allows for the synthesis of pyrazoles that might be otherwise difficult to access.[2]

Multi-Component Reactions (MCRs): A Powerful Tool for Diversity

Multi-component reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For pyrazole synthesis, MCRs offer a highly efficient route to a diverse range of substituted derivatives.

A common three-component approach involves the reaction of an aldehyde, a ketone, and a hydrazine.[8][11] In this reaction, a pyrazoline intermediate is formed in situ and subsequently oxidized to the corresponding pyrazole.[11] This method is highly versatile, accommodating a wide range of substituents on both the aldehyde and ketone starting materials.[11]

Four-component reactions further expand the synthetic possibilities, often leading to highly functionalized pyrazole derivatives. A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles from the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[12][13] These reactions are often catalyzed by a variety of catalysts, including acids, bases, and even environmentally benign catalysts like fly-ash.[12][13]

Visualizing the Reaction: Mechanism and Workflow

To better understand the intricacies of one-pot pyrazole synthesis, it is helpful to visualize the reaction pathways and experimental workflows.

Generalized Reaction Mechanism

The formation of the pyrazole ring in a one-pot reaction from a 1,3-dicarbonyl compound and a hydrazine typically proceeds through a series of condensation and cyclization steps.

Caption: Standard experimental workflow for one-pot pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the one-pot synthesis of substituted pyrazoles using different methodologies.

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles from a ketone, an aldehyde, and hydrazine monohydrochloride, followed by in situ oxidation. [11] Materials:

-

Substituted acetophenone (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Hydrazine monohydrochloride (1.2 mmol)

-

Ethanol (10 mL)

-

Bromine (1.1 mmol) or Dimethyl sulfoxide (DMSO) and an oxygen atmosphere

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), hydrazine monohydrochloride (1.2 mmol), and ethanol (10 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

For bromine oxidation: Cool the reaction mixture in an ice bath and slowly add bromine (1.1 mmol). Stir for an additional 2 hours at room temperature.

-

For oxygen oxidation: Heat the reaction mixture in DMSO under an oxygen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a green and efficient synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. [12] Materials:

-

Aromatic aldehyde (2.0 mmol)

-

Malononitrile (2.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Hydrazine hydrate (2.0 mmol)

-

Preheated fly-ash (0.50 g) as a catalyst [12]* Water (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (2.0 mmol), malononitrile (2.0 mmol), ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), preheated fly-ash (0.50 g), and water (10 mL).

-

Heat the reaction mixture at 70-80 °C with stirring for 60-90 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The product is often pure enough for characterization without further purification.

Data Presentation: A Comparative Overview

The efficiency of one-pot pyrazole synthesis can be evaluated by comparing the yields obtained under different reaction conditions and with various substrates.

| Entry | Starting Materials (Aldehyde, Ketone/Active Methylene, Hydrazine) | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde, Acetophenone, Phenylhydrazine | Iodine | Water | Reflux | 92 | [14] |

| 2 | 4-Chlorobenzaldehyde, Malononitrile, Phenylhydrazine | Iodine | Water | Reflux | 95 | [14] |

| 3 | Benzaldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Preheated Fly-ash | Water | 70-80 °C | 95 | [12] |

| 4 | 4-Methoxybenzaldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Preheated Fly-ash | Water | 70-80 °C | 94 | [12] |

| 5 | Benzaldehyde, Acetophenone, Hydrazine monohydrochloride | None (Bromine for oxidation) | Ethanol | RT | 91 | [11] |

| 6 | 4-Nitrobenzaldehyde, Acetophenone, Hydrazine monohydrochloride | None (Bromine for oxidation) | Ethanol | RT | 95 | [11] |

Conclusion and Future Perspectives

One-pot synthesis has emerged as a powerful and indispensable tool for the efficient and environmentally conscious production of substituted pyrazoles. The methodologies discussed in this guide, from classic Knorr-type reactions to modern multi-component strategies, provide a versatile toolkit for researchers in medicinal chemistry and drug development. The ability to rapidly generate diverse libraries of pyrazole derivatives is crucial for identifying new lead compounds with enhanced therapeutic properties.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalysts, such as biocatalysts and photocatalysts, as well as the use of alternative green reaction media. The continued innovation in one-pot synthesis will undoubtedly accelerate the discovery of the next generation of pyrazole-based pharmaceuticals.

References

-

Mali, P. V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4968. [Link]

-

Srivastava, M., et al. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry, 37(12), 4145-4149. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202300864. [Link]

-

El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29131–29146. [Link]

-

Karrouchi, K., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2256–2284. [Link]

-

Johnson, S. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(8), 3703–3708. [Link]

-

de Oliveira, C. S. A., et al. (2015). Recent advances on the green synthesis and antioxidant activities of pyrazoles. Mini-Reviews in Medicinal Chemistry, 14(13), 1078–1092. [Link]

-

Mandha, J., et al. (2016). One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Journal of Applicable Chemistry, 5(4), 793-800. [Link]

-

Srivastava, M., et al. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry, 37(12), 4145-4149. [Link]

-

Kumar, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(44), 30977-31000. [Link]

-

Kumar, A., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11699–11707. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

Ziarani, G. M., et al. (2018). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Journal of Heterocyclic Chemistry, 55(11), 2459-2479. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. (2019). The UNC Asheville Journal of Undergraduate Scholarship. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Mohammadi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

-

Rajendran, S., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1435. [Link]

-

Thamir, S. M. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Journal of Al-Nahrain University, 16(2), 118-128. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology, 10(1). [Link]

-

Gomaa, A. M. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3634. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6479. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(8), 1083-1090. [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers, 5(11), 1774-1778. [Link]

-

Wang, Z., et al. (2013). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters, 54(2), 187-190. [Link]

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

Sources

- 1. Recent advances on the green synthesis and antioxidant activities of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 5. ijirt.org [ijirt.org]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the N-Alkylation of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, with their derivatives forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3][4] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms is a critical synthetic step that profoundly influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[5][6] However, the inherent tautomerism of the pyrazole ring presents a significant challenge: the frequent formation of regioisomeric mixtures (N1 and N2 alkylation), which can be difficult to separate and characterize.[7] This application note provides a comprehensive guide to the experimental procedures for N-alkylation of pyrazoles. It moves beyond a simple recitation of steps to explain the underlying principles that govern these reactions, with a strong emphasis on strategies to achieve regiochemical control. We will explore a range of methodologies, from classical base-mediated approaches to modern catalytic systems, providing detailed, field-proven protocols for their execution.

The Challenge of Regioselectivity in Pyrazole Alkylation

The two nitrogen atoms in an unsymmetrically substituted pyrazole ring (N1 and N2) exhibit similar reactivity, often leading to a mixture of alkylated products.[7] The ability to selectively alkylate one nitrogen over the other is paramount for any synthetic campaign. The regiochemical outcome is a delicate interplay of several factors:

-

Steric Hindrance: Bulky substituents on the pyrazole ring will sterically encumber the adjacent nitrogen atom (N2), thereby favoring alkylation at the less hindered nitrogen (N1).[4][6] Conversely, sterically demanding alkylating agents will also preferentially react at the more accessible nitrogen atom.

-

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[1] For instance, different bases can lead to different pyrazolate anion structures and solvation states, thereby influencing the site of alkylation.[1]

Methodologies for N-Alkylation

A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.

Classical Base-Mediated Alkylation

This is the most widely employed method for pyrazole N-alkylation, relying on the deprotonation of the pyrazole N-H by a suitable base to form a nucleophilic pyrazolate anion, which then reacts with an alkylating agent (typically an alkyl halide).[4]

Causality of Experimental Choices:

-

Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to a "naked" pyrazolate anion that is highly reactive.[5][8] This can be advantageous for less reactive alkylating agents but may lead to lower regioselectivity. Weaker bases, such as potassium carbonate (K₂CO₃), establish an equilibrium, and the reaction proceeds under milder conditions, which can sometimes favor the formation of the thermodynamically more stable regioisomer.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[5][8] They effectively solvate the cation of the base without solvating the pyrazolate anion, thus enhancing its nucleophilicity.

-

Temperature: Reactions are often initiated at 0 °C during deprotonation to control the exothermic reaction, especially with reactive bases like NaH. The subsequent alkylation step can be performed at room temperature or with heating to drive the reaction to completion.[5]

Workflow for Base-Mediated N-Alkylation

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

Protocol 1: General Procedure for Base-Mediated N-Alkylation with Sodium Hydride [5][8]

Materials:

-

Pyrazole derivative (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and often more environmentally friendly alternative to the use of strong bases in anhydrous solvents.[9][10][11] In this method, the pyrazolate anion is generated in an aqueous or solid phase and transferred to an organic phase containing the alkylating agent by a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[10][11]

Causality of Experimental Choices:

-

Catalyst: The lipophilic quaternary ammonium salt forms an ion pair with the pyrazolate anion, which is soluble in the organic phase, allowing it to react with the alkyl halide.

-

Solvent-Free Conditions: A significant advantage of PTC is that the reaction can often be performed without a solvent, which simplifies the work-up and reduces waste.[9][10][11]

-

Base: Solid potassium hydroxide (KOH) is a common and inexpensive base for this method.[10][11]

Table 1: Comparison of N-Alkylation Methods

| Method | Typical Base | Solvent | Key Advantages | Key Disadvantages |

| Base-Mediated | NaH, K₂CO₃ | DMF, THF | High yields, well-established | Requires anhydrous conditions, strong bases can be hazardous |

| Phase-Transfer Catalysis | KOH, K₂CO₃ | Biphasic or solvent-free | Milder conditions, no need for anhydrous solvents, often "greener" | Catalyst can sometimes be "poisoned" by iodide ions[10] |

| Mitsunobu Reaction | - | THF, Dioxane | Mild conditions, inverts stereochemistry of alcohols | Stoichiometric phosphine oxide byproduct can be difficult to remove |

| Acid-Catalyzed | CSA, MgBr₂ | DCE, THF | Avoids strong bases, good for certain substrates | Can generate mixtures of regioisomers, limited to specific electrophiles |

| Microwave-Assisted | K₂CO₃, mild bases | Water, solvent-free | Rapid reaction times, often improved yields | Requires specialized equipment |

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles using alcohols as the alkylating agents.[12][13] This reaction proceeds under mild, neutral conditions and involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][14]

Causality of Experimental Choices:

-

Reagent Order: The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[14] Typically, the pyrazole, alcohol, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature to control the exothermic reaction.

-

Byproduct Removal: A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[12] Chromatographic separation is often necessary.

Protocol 2: N-Alkylation of Pyrazole via the Mitsunobu Reaction [12][14]

Materials:

-

Pyrazole derivative (1.0 eq)

-

Alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the pyrazole (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

-

Add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the desired N-alkylated pyrazole from the triphenylphosphine oxide and hydrazide byproducts.

Acid-Catalyzed Alkylation

While less common, acid-catalyzed methods provide an alternative to base-mediated alkylations.[2][4] One notable example is the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][4] More recently, magnesium-catalyzed N2-regioselective alkylations have also been developed.[15]

Logical Relationship in Acid-Catalyzed Alkylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, targeting a wide array of diseases from cancer and inflammation to infectious diseases and cardiovascular disorders. The success of pyrazole-containing drugs like Celecoxib, Sildenafil, and a growing number of kinase inhibitors underscores the scaffold's ability to engage with diverse biological targets through favorable hydrogen bonding, hydrophobic, and π-π stacking interactions.

The amenability of the pyrazole core to a wide range of chemical modifications allows for the creation of vast and structurally diverse compound libraries. This chemical tractability, combined with the scaffold's proven bioactivity, makes pyrazole libraries ideal candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of HTS for pyrazole libraries. We will delve into the critical aspects of assay design, provide detailed, step-by-step protocols for both biochemical and cell-based screening, and offer insights into data analysis and hit validation. Our focus is on providing not just the "how," but also the "why," empowering you to make informed decisions and troubleshoot potential challenges throughout your screening campaign.

I. Strategic Considerations for Screening Pyrazole Libraries

Before embarking on a large-scale screen, careful planning is paramount. The physicochemical properties of your pyrazole library and the nature of your biological target will heavily influence your HTS strategy.

Library Quality and Compound Management

The quality of your screening library is a critical determinant of the success of your HTS campaign. A well-curated library should possess:

-

Structural Diversity: The library should encompass a wide range of pyrazole derivatives with varied substitution patterns to maximize the chances of identifying hits against your target.

-

Purity and Integrity: Each compound should be of high purity, with its identity confirmed by analytical methods such as NMR and mass spectrometry. Degradation of compounds can lead to false positives or negatives.

-

"Drug-like" Properties: While not strictly necessary for initial hits, libraries enriched with compounds that adhere to guidelines like Lipinski's Rule of Five are more likely to yield leads with favorable pharmacokinetic properties.

-

Solubility: Pyrazole compounds can exhibit a range of solubilities. It is crucial to have an understanding of the solubility of your library members in the aqueous buffers typically used in HTS assays. Poor solubility can lead to compound precipitation and false-positive results.

Best Practice: Prior to screening, perform a quality control check on a representative subset of your library. This may include solubility assessments in your primary assay buffer and analytical confirmation of compound identity and purity.

Choosing the Right Assay: A Dichotomy of Approaches

The choice between a biochemical and a cell-based primary screen is a fundamental decision that depends on your research question and the nature of your target.

-

Biochemical Assays: These assays utilize purified biological macromolecules (e.g., enzymes, receptors) to directly measure the effect of a compound on the target's activity. They are generally more straightforward to develop and optimize, have lower variability, and are less prone to off-target effects. This makes them ideal for identifying direct modulators of a specific target.

-

Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or signaling pathway. They provide more biologically relevant data, as they account for factors like cell permeability, metabolism, and potential cytotoxicity. Cell-based assays are particularly well-suited for identifying modulators of complex cellular pathways or for phenotypic screening where the exact molecular target may not be known.

Recommendation: For a well-characterized target (e.g., a specific kinase or protease), a biochemical assay is often the preferred starting point. For less-defined targets or when seeking to modulate a cellular phenotype, a cell-based assay is more appropriate. Often, a combination of both is used, with a biochemical primary screen followed by cell-based secondary assays for hit validation.

II. Biochemical HTS Protocols for Pyrazole Libraries

Biochemical assays are a mainstay of HTS for identifying direct inhibitors of enzymes such as kinases and proteases, which are common targets for pyrazole-based drugs.

Case Study: Screening a Pyrazole Library Against a Protein Kinase

Protein kinases are a major class of drug targets, and numerous pyrazole-containing kinase inhibitors have been developed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To identify pyrazole compounds that inhibit the activity of a target protein kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the kinase activity.

Materials:

-

Target Kinase (purified)

-

Kinase Substrate (peptide or protein)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Pyrazole Library (solubilized in DMSO)

-

Positive Control Inhibitor (e.g., Staurosporine)

-

384-well, low-volume, white, flat-bottom plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for a kinase HTS assay using ADP-Glo™.

Step-by-Step Methodology:

-

Plate Mapping and Compound Dispensing:

-

Design a plate map that includes negative controls (DMSO vehicle), positive controls (a known inhibitor of the target kinase), and the pyrazole library compounds.

-

Using an acoustic dispenser or a pintool, transfer 25 nL of each compound from the library source plate to the corresponding wells of the 384-well assay plate.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be predetermined during assay development.

-

Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

-

Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Signal Generation and Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

-

Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence signal using a plate reader.

-

Data Analysis and Interpretation:

-

The raw luminescence data is normalized to the controls on each plate. The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

A "hit" is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Causality Behind Experimental Choices:

-

Low-Volume 384-Well Plates: These plates are used to minimize the consumption of expensive reagents and library compounds.

-

Acoustic Dispensing: This technology allows for the precise transfer of nanoliter volumes of compounds, which is crucial for HTS.

-

ATP Concentration at Km: This ensures that the assay is sensitive to ATP-competitive inhibitors, a common mechanism of action for kinase inhibitors.

-

Two-Step Luminescence Detection: This format reduces interference from colored or fluorescent compounds in the library, as the signal is generated after the initial incubation with the test compounds.

Troubleshooting Common Issues in Biochemical HTS

| Issue | Potential Cause(s) | Troubleshooting Steps |

| High Z' Factor (>0.5) | Inconsistent liquid handling, unstable reagents, temperature fluctuations. | Ensure proper calibration of liquid handlers. Use freshly prepared reagents. Maintain a consistent temperature during incubations. |

| False Positives | Compound aggregation, interference with the detection system (e.g., luciferase inhibition), reactive compounds. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation. Perform counter-screens to identify luciferase inhibitors. Flag and remove compounds with known reactive functional groups. |

| False Negatives | Poor compound solubility, compound degradation. | Pre-screen a subset of the library for solubility in the assay buffer. Ensure proper storage of the compound library to prevent degradation. |

| Edge Effects | Evaporation from the outer wells of the plate. | Use plate lids during incubations. Consider not using the outer rows and columns of the plate for screening. |

III. Cell-Based HTS Protocols for Pyrazole Libraries

Cell-based assays are invaluable for assessing the activity of pyrazole compounds in a more biologically relevant context.

Case Study: Assessing Cytotoxicity of a Pyrazole Library in Cancer Cells

Before or in parallel with screening for a desired biological activity, it is often necessary to assess the cytotoxicity of the library. This helps to identify compounds that cause a desired phenotype (e.g., inhibition of proliferation) through a specific mechanism versus non-specific toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for determining the number of viable cells in culture.

Objective: To determine the cytotoxic effects of a pyrazole library on a cancer cell line.

Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® Reagent contains luciferase and its substrate, which in the presence of ATP, generate a luminescent signal that is proportional to the number of viable cells.

Materials:

-

Cancer Cell Line (e.g., HeLa, A549)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Pyrazole Library (solubilized in DMSO)

-

Positive Control for Cytotoxicity (e.g., Doxorubicin)

-

384-well, clear-bottom, white-walled tissue culture-treated plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for a cell-based cytotoxicity HTS assay.

Step-by-Step Methodology:

-

Cell Plating:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Harvest the cells and perform a cell count to determine the cell density.

-

Dilute the cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

-

Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension (2,000 cells) into each well of the 384-well plate.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

-

Compound Treatment:

-

The following day, dispense 100 nL of the pyrazole library compounds and controls into the corresponding wells.

-

Incubate the plates for 48 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 20 µL of CellTiter-Glo® Reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

-

Incubate the plates at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Interpretation:

-

The percent viability for each compound is calculated relative to the DMSO-treated (negative control) wells.

-

Dose-response curves can be generated for active compounds to determine their IC₅₀ (half-maximal inhibitory concentration) values.

Causality Behind Experimental Choices:

-

Clear-Bottom, White-Walled Plates: The clear bottom allows for microscopic inspection of the cells if needed, while the white walls enhance the luminescent signal.

-

Overnight Incubation Before Treatment: This allows the cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a more consistent response to the compounds.

-

ATP as a Viability Marker: ATP levels are a sensitive indicator of metabolically active cells, and this measurement is generally more robust than colorimetric assays that can be affected by the redox state of the cell.

High-Content Screening (HCS) of Pyrazole Libraries

HCS combines the throughput of HTS with the detailed information of microscopy. It allows for the simultaneous measurement of multiple cellular parameters, providing a deeper understanding of a compound's mechanism of action.